molecular formula C20H18ClN3O3S B6566803 N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide CAS No. 921792-45-2

N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide

Cat. No.: B6566803
CAS No.: 921792-45-2
M. Wt: 415.9 g/mol
InChI Key: IHIDQXVGNIQCCA-UHFFFAOYSA-N
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Description

N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C20H18ClN3O3S and its molecular weight is 415.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.0757403 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is the ryanodine receptor (RyR) . The RyR is a type of intracellular calcium channel found in a variety of tissues, including muscle and neurons. It plays a crucial role in calcium signaling, which is essential for various cellular processes such as muscle contraction and neuronal communication .

Mode of Action

This compound interacts with its target, the RyR, by binding to it and activating it . This activation opens the calcium ion channel, leading to a continuous release of stored calcium ions from the endoplasmic reticulum into the cytoplasm . This influx of calcium ions can then trigger various downstream cellular processes .

Biochemical Pathways

The activation of the RyR by this compound affects the calcium signaling pathway . The continuous release of calcium ions into the cytoplasm can lead to an increase in intracellular calcium concentration, which can then activate various calcium-dependent enzymes and proteins. These can include kinases and phosphatases that regulate various cellular processes, such as cell proliferation, differentiation, and apoptosis .

Result of Action

The result of this compound’s action is the modulation of cellular processes regulated by calcium signaling. By continuously releasing calcium ions into the cytoplasm, it can potentially influence a variety of cellular processes, such as muscle contraction in muscle cells or neurotransmitter release in neurons .

Properties

IUPAC Name

N-[4-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-12-3-6-14(21)9-17(12)23-18(25)10-15-11-28-20(22-15)24-19(26)13-4-7-16(27-2)8-5-13/h3-9,11H,10H2,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIDQXVGNIQCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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